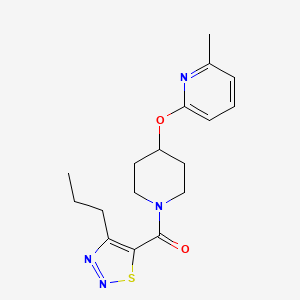![molecular formula C16H21F3N4O B2696006 2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one CAS No. 2097929-17-2](/img/structure/B2696006.png)
2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a selective antagonist of the dopamine D3 receptor, which is a target for the treatment of several neurological and psychiatric disorders.
Scientific Research Applications
Structure and Protonation Studies
- Theoretical Study of Structure and Protonation : A theoretical study was conducted on Palbociclib, which is closely related to the chemical . This research explored the geometry, protonation, and chemical shifts of Palbociclib, providing insights into how such compounds behave in the active site of target enzymes (Alkorta & Elguero, 2014).
Antiproliferative Activity
- Synthesis and Antiproliferative Activity Against Cancer Cell Lines : Research on derivatives of similar compounds showed their potential antiproliferative effects on various human cancer cell lines. This suggests possible applications in cancer research and treatment (Mallesha et al., 2012).
Antimicrobial Activity
- Synthesis and Evaluation of Antimicrobial Studies : Another study synthesized derivatives of similar compounds and screened them for their antimicrobial properties. Certain synthesized compounds showed excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Metabolic Pathways
- Metabolism, Excretion, and Pharmacokinetics in Humans : Understanding the metabolism, excretion, and pharmacokinetics of related compounds, such as PF-00734200, offers vital insights into how similar compounds might be metabolized in humans. This knowledge is crucial for developing safe and effective therapeutic applications (Sharma et al., 2012).
Chemical Synthesis and Characterization
- One-Pot Synthesis and Characterization of Derivatives : Research into efficient synthesis methods for related compounds can inform the production and study of 2-Cyclopentyl-1-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one. Such studies contribute to understanding the chemical properties and potential applications (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Impurity Analysis in Pharmaceutical Development
- Structural Elucidation of Process-Related Impurities : The analysis of impurities in related drugs like Palbociclib can provide a framework for ensuring the quality and safety of pharmaceutical products containing similar compounds (Ma, Liu, Cao, Zou, Xiong, & Ouyang, 2016).
properties
IUPAC Name |
2-cyclopentyl-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N4O/c17-16(18,19)13-10-14(21-11-20-13)22-5-7-23(8-6-22)15(24)9-12-3-1-2-4-12/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDBKKZEPQQWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dimethyl-2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B2695925.png)
![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2695926.png)

![1,3-dimethyl-5-((3-nitrobenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2695929.png)


![N-(4-chlorophenyl)-3-[(3,5-dichlorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide](/img/structure/B2695934.png)


![1-{[4-(Acetylamino)phenyl]sulfonyl}-4-phenyl-4-piperidinecarboxylic acid](/img/structure/B2695943.png)

![1-(4-Hydroxy-1-azaspiro[4.5]decan-1-yl)prop-2-en-1-one](/img/structure/B2695946.png)